molecular formula C9H7F3O2 B8665342 3-Ethyl-2,4,5-trifluorobenzoic acid CAS No. 181942-29-0

3-Ethyl-2,4,5-trifluorobenzoic acid

Cat. No.: B8665342
CAS No.: 181942-29-0
M. Wt: 204.15 g/mol
InChI Key: YNGXHRRTAUOVKC-UHFFFAOYSA-N
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Description

3-Ethyl-2,4,5-trifluorobenzoic acid is a fluorinated benzoic acid derivative with a trifluorinated aromatic ring and an ethyl substituent at the 3-position. These analogs are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric effects imparted by fluorine and substituents .

Properties

CAS No.

181942-29-0

Molecular Formula

C9H7F3O2

Molecular Weight

204.15 g/mol

IUPAC Name

3-ethyl-2,4,5-trifluorobenzoic acid

InChI

InChI=1S/C9H7F3O2/c1-2-4-7(11)5(9(13)14)3-6(10)8(4)12/h3H,2H2,1H3,(H,13,14)

InChI Key

YNGXHRRTAUOVKC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1F)F)C(=O)O)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Characteristics

The table below summarizes key structural and molecular features of 3-substituted-2,4,5-trifluorobenzoic acid derivatives:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number
3-Methoxy-2,4,5-trifluorobenzoic acid -OCH₃ C₈H₅F₃O₃ 206.11 112811-65-1
3-Ethoxy-2,4,5-trifluorobenzoic acid -OCH₂CH₃ C₉H₇F₃O₃ 220.15 169507-61-3
3-Chloro-2,4,5-trifluorobenzoic acid -Cl C₇H₂ClF₃O₂ 210.54 Not specified
3-Hydroxy-2,4,5-trifluorobenzoic acid -OH C₇H₃F₃O₃ 192.09 116751-24-7
3-Difluoromethoxy-2,4,5-trifluorobenzoic acid -OCHF₂ C₈H₃F₅O₃ 242.10 Not specified

Key Observations :

  • Electron-Withdrawing Effects: Fluorine and substituents like -Cl or -OCH₃ enhance acidity by withdrawing electron density, making these compounds stronger acids than non-fluorinated analogs .
  • Steric Effects : Bulkier substituents (e.g., -OCH₂CH₃) may reduce solubility in polar solvents compared to smaller groups like -OCH₃ or -OH .
3-Methoxy-2,4,5-trifluorobenzoic Acid (MFBA)
  • Process : Synthesized from tetrafluorophthalimide via hydrolysis, methylation (using dimethyl sulfate), and decarboxylation under acidic conditions (40–60% H₂SO₄, 125–150°C) .
  • Yield Optimization : Higher yields (92%) achieved at 150°C with 40% H₂SO₃ .
3-Chloro-2,4,5-trifluorobenzoic Acid
  • Process: Diazotization of 3-amino-2,4,5-trifluorobenzoic acid followed by chlorination with CuCl₂/HCl .
3-Hydroxy-2,4,5-trifluorobenzoic Acid
  • Process : Hydrolysis of methoxy or ethoxy precursors (e.g., via acid treatment of 3-methoxy derivatives) .
3-Ethoxy-2,4,5-trifluorobenzoic Acid
  • Inferred Process : Likely involves ethylation of 3-hydroxy-2,4,5-trifluorobenzoic acid using ethylating agents (e.g., diethyl sulfate), analogous to MFBA synthesis .

Physicochemical Properties

Spectroscopic Properties
  • MFBA : DFT-B3LYP calculations and FTIR/FT-Raman spectra reveal strong O–H⋯O hydrogen bonding and vibrational modes at 1695 cm⁻¹ (C=O stretch) .
  • 3-Chloro Variant : Crystal structure shows a dihedral angle of 6.8° between the carboxyl group and benzene ring, with intermolecular hydrogen bonding forming dimeric structures .
Thermal Stability
  • Decarboxylation occurs at elevated temperatures (e.g., MFBA decarboxylates at 150°C in H₂SO₄) .

Q & A

Q. What are the common synthetic routes for 3-Ethyl-2,4,5-trifluorobenzoic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves fluorination and alkylation steps. For fluorinated benzoic acids, nucleophilic aromatic substitution (NAS) using amines or thiols with bases like NaH or K₂CO₃ is common . Ethylation may proceed via Friedel-Crafts alkylation or coupling reactions. Key factors include:

  • Temperature control : Excessive heat may deactivate intermediates or induce side reactions (e.g., decarboxylation).
  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance NAS efficiency, while anhydrous conditions prevent hydrolysis of sensitive intermediates .
  • Catalysts : Lewis acids (e.g., AlCl₃) may improve alkylation regioselectivity.
    Reported yields vary; for example, trifluorobenzoic acid derivatives synthesized via NAS often achieve 60–80% yields under optimized conditions .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR spectroscopy : ¹⁹F NMR distinguishes fluorine environments, while ¹H NMR identifies ethyl group integration .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., 3-ethyl derivatives show characteristic fragmentation patterns) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. Retention times can be cross-referenced with standards .
    Discrepancies in melting points (e.g., 142–145°C for 2,4,6-trifluorobenzoic acid ) highlight the need for standardized recrystallization protocols.

Advanced Research Questions

Q. How can conflicting data on fluorinated benzoic acid reactivity be resolved during synthetic optimization?

Methodological Answer: Contradictions often arise from substituent electronic effects and steric hindrance. For example:

  • Fluorine position : 2,4,5-Trifluoro derivatives exhibit higher NAS reactivity than 3,4,5-isomers due to electron-withdrawing effects .
  • Ethyl group impact : The ethyl substituent may sterically hinder NAS at adjacent positions, requiring longer reaction times or elevated temperatures.
    Strategies :
  • Computational modeling (DFT) predicts reactive sites and transition states .
  • Controlled experiments with isotopically labeled reagents (e.g., ¹⁸O) track reaction pathways .

Q. What strategies are effective for minimizing by-products in the synthesis of this compound derivatives?

Methodological Answer: By-products (e.g., decarboxylated or over-alkylated species) can be mitigated via:

  • Protecting groups : Temporarily block the carboxylic acid during alkylation (e.g., methyl esters hydrolyzed post-reaction) .
  • Stepwise synthesis : Separate fluorination and ethylation steps to reduce competing reactions.
  • Purification : Column chromatography (silica gel, eluent: hexane/EtOAc) or recrystallization (solvent: ethanol/water) improves final purity .

Q. How can computational methods guide the design of this compound-based bioactive molecules?

Methodological Answer:

  • Molecular docking : Screen derivatives against target proteins (e.g., IL-23 ). Fluorine and ethyl groups enhance binding via hydrophobic interactions.
  • QSAR modeling : Correlate substituent electronic parameters (σ, π) with bioactivity. For example, trifluoromethyl groups in quinolones improve antibacterial potency .
  • MD simulations : Assess stability of drug-receptor complexes under physiological conditions .

Q. What are the challenges in scaling up laboratory-scale synthesis of this compound?

Methodological Answer: Scale-up issues include:

  • Heat dissipation : Exothermic NAS reactions require jacketed reactors or slow reagent addition.
  • Solvent recovery : THF or DMF must be recycled to reduce costs and environmental impact.
  • Regioselectivity : Pilot batches may show reduced selectivity; inline FTIR monitors intermediate formation .

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